molecular formula C10H15NO2 B7500167 N-(furan-2-ylmethyl)-N,2-dimethylpropanamide

N-(furan-2-ylmethyl)-N,2-dimethylpropanamide

Cat. No.: B7500167
M. Wt: 181.23 g/mol
InChI Key: ZGFADOWBAOFKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,2-dimethylpropanamide, also known as FMA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA-1 is a small molecule that belongs to the class of amides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethylpropanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and matrix metalloproteinases, which are involved in cancer progression and inflammation. This compound has also been shown to activate the adenosine receptor, which plays a role in regulating immune function and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N,2-dimethylpropanamide has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(furan-2-ylmethyl)-N,2-dimethylpropanamide research, including:
1. Further investigation of the mechanism of action of this compound and its potential targets in cancer, inflammation, and neurological disorders.
2. Development of new synthetic routes for this compound to improve its solubility and reduce its toxicity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential for clinical use.
4. Investigation of the potential synergistic effects of this compound with other drugs in cancer and inflammation research.
5. Exploration of the potential use of this compound in combination with other therapies, such as radiation or chemotherapy, in cancer treatment.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action and potential clinical use of this compound.

Synthesis Methods

N-(furan-2-ylmethyl)-N,2-dimethylpropanamide is synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 2,2-dimethylpropan-1-amine in the presence of a coupling reagent. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)10(12)11(3)7-9-5-4-6-13-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFADOWBAOFKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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